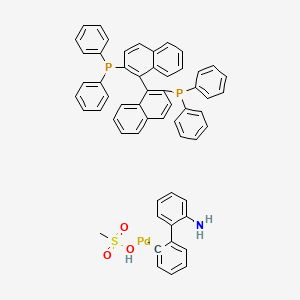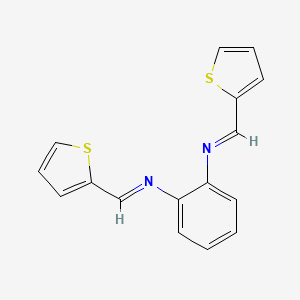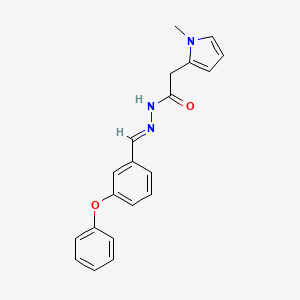![molecular formula C19H16FN3O3 B12042837 9-Fluoro-1-hydroxy-5-methyl-3-oxo-6,7-dihydro-3h,5h-pyrido[3,2,1-ij]quinoline-2-carboxylic acid pyridin-4-ylamide](/img/structure/B12042837.png)
9-Fluoro-1-hydroxy-5-methyl-3-oxo-6,7-dihydro-3h,5h-pyrido[3,2,1-ij]quinoline-2-carboxylic acid pyridin-4-ylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-fluoro-7-hydroxy-3-methyl-5-oxo-N-(4-pyridinyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure with multiple functional groups, including a fluorine atom, a hydroxyl group, a methyl group, and a pyridine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-fluoro-7-hydroxy-3-methyl-5-oxo-N-(4-pyridinyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridoquinoline Core: The initial step involves the construction of the pyridoquinoline core through a cyclization reaction. This can be achieved by reacting appropriate starting materials, such as 2-aminopyridine and a suitable aldehyde, under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Hydroxylation and Methylation: The hydroxyl group and the methyl group are introduced through selective hydroxylation and methylation reactions, respectively. These steps may involve the use of reagents such as hydrogen peroxide for hydroxylation and methyl iodide for methylation.
Amidation: The final step involves the formation of the carboxamide group by reacting the intermediate compound with 4-aminopyridine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
9-fluoro-7-hydroxy-3-methyl-5-oxo-N-(4-pyridinyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
9-fluoro-7-hydroxy-3-methyl-5-oxo-N-(4-pyridinyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antibacterial agent due to its unique structure and biological activity.
Pharmacology: Research focuses on its interaction with various biological targets, including enzymes and receptors, to understand its mechanism of action.
Chemical Biology: It is used as a probe to study cellular processes and pathways, particularly those involving DNA and protein interactions.
Industrial Applications: It may be used in the development of new materials and chemical processes due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 9-fluoro-7-hydroxy-3-methyl-5-oxo-N-(4-pyridinyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid
- 7-chloro-6-fluoro-1-cyclopropyl-1,4-dihydro-4-oxo-3-quinoline carboxylic acid
Uniqueness
Compared to similar compounds, 9-fluoro-7-hydroxy-3-methyl-5-oxo-N-(4-pyridinyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide is unique due to the presence of the pyridine ring and the specific arrangement of functional groups. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Eigenschaften
Molekularformel |
C19H16FN3O3 |
|---|---|
Molekulargewicht |
353.3 g/mol |
IUPAC-Name |
7-fluoro-4-hydroxy-12-methyl-2-oxo-N-pyridin-4-yl-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide |
InChI |
InChI=1S/C19H16FN3O3/c1-10-2-3-11-8-12(20)9-14-16(11)23(10)19(26)15(17(14)24)18(25)22-13-4-6-21-7-5-13/h4-10,24H,2-3H2,1H3,(H,21,22,25) |
InChI-Schlüssel |
MBHJSFDDHWKBLN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2=C3N1C(=O)C(=C(C3=CC(=C2)F)O)C(=O)NC4=CC=NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-[(E)-[[2-[(3,4,5-trimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12042756.png)




![3-(Benzo[d][1,3]dioxol-5-yl)-4-phenylfuran-2,5-dione](/img/structure/B12042802.png)


![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B12042816.png)


![[4-[(E)-[[2-(4-fluoroanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B12042833.png)

